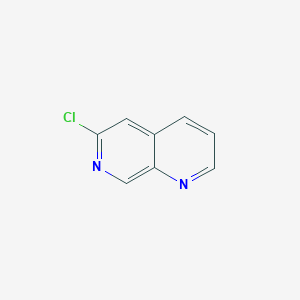

6-Chloro-1,7-naphthyridine

Description

Properties

IUPAC Name |

6-chloro-1,7-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2/c9-8-4-6-2-1-3-10-7(6)5-11-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVWZFLPEUQHXQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=NC=C2N=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

6-Chloro-1,7-naphthyridine chemical properties and structure

An In-depth Technical Guide to the Chemical Properties, Structure, and Reactivity of 6-Chloro-1,7-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,7-naphthyridine core is a significant heterocyclic scaffold in medicinal chemistry, appearing in a range of biologically active compounds. The strategic placement of a chlorine atom at the C-6 position transforms the scaffold into a versatile synthetic intermediate, this compound. The chlorine atom serves as a proficient leaving group, unlocking a diverse array of functionalization possibilities through nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the structural characteristics, physicochemical properties, synthesis, and key reactive pathways of this compound, offering field-proven insights for its application in modern drug discovery programs.

The 1,7-Naphthyridine Scaffold: A Privileged Structure in Medicinal Chemistry

Naphthyridines, also known as diazanaphthalenes, are bicyclic heterocyclic compounds composed of two fused pyridine rings.[1] There are six possible isomers based on the arrangement of the nitrogen atoms, each conferring distinct electronic and steric properties.[2] The 1,7-naphthyridine isomer has garnered significant interest due to its presence in molecules exhibiting a broad spectrum of pharmacological activities, including antimicrobial and kinase inhibitory effects.[3]

The nitrogen atoms within the bicyclic system act as hydrogen bond acceptors and modulate the molecule's pKa, solubility, and metabolic stability. The introduction of a chlorine atom at the 6-position creates a key "handle" for synthetic elaboration. This substituent renders the C-6 carbon electrophilic and susceptible to displacement, making this compound a pivotal building block for generating libraries of novel compounds for structure-activity relationship (SAR) studies.

Physicochemical Properties and Structural Elucidation

While specific experimental data for this compound is not extensively documented in publicly accessible literature, its properties can be reliably inferred from closely related analogs and derivatives.

Core Chemical and Physical Properties

The properties listed below are based on data for the closely related compound, 6-Chloro-1,7-naphthyridin-2(1H)-one (CAS 93493-68-6), and general principles of heterocyclic chemistry. The presence of the chloro substituent and the fused aromatic system suggests a high melting, crystalline solid with limited solubility in water but better solubility in polar organic solvents.

| Property | Value / Predicted Value | Source / Justification |

| Molecular Formula | C₈H₅ClN₂ | - |

| Molecular Weight | 164.59 g/mol | - |

| CAS Number | Not definitively assigned in public databases | - |

| Appearance | Predicted to be a white to off-white solid | Based on related naphthyridines[4] |

| Melting Point | >300 °C (Predicted high) | Based on the analog 6-Chloro-1,7-naphthyridin-2(1H)-one (304-306 °C)[4] |

| Boiling Point | ~425.9 °C (Predicted) | Based on the analog 6-Chloro-1,7-naphthyridin-2(1H)-one[4] |

| Density | ~1.42 g/cm³ (Predicted) | Based on the analog 6-Chloro-1,7-naphthyridin-2(1H)-one[4] |

| Solubility | Sparingly soluble in water; soluble in DMSO, DMF | General characteristic of planar heterocyclic compounds |

Structural Analysis and Spectroscopic Profile

The structure of this compound consists of a planar, bicyclic aromatic system. The two nitrogen atoms act as electron-withdrawing groups, reducing the electron density of the carbon framework and making it susceptible to nucleophilic attack.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show five distinct signals in the aromatic region (typically δ 7.5-9.5 ppm). The protons closest to the nitrogen atoms (H-2, H-8) will be the most deshielded and appear furthest downfield.

-

¹³C NMR Spectroscopy : The carbon NMR spectrum should display eight signals. The carbons directly bonded to nitrogen (C-2, C-5, C-8a) and the carbon bearing the chlorine (C-6) will be significantly influenced. A study of related 1,7-naphthyridine hydroxy derivatives provides a foundational basis for assigning these shifts.[5]

-

Mass Spectrometry : The mass spectrum will show a characteristic molecular ion (M⁺) peak cluster with an M+2 isotope peak approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Synthesis of this compound

The most direct and industrially scalable synthesis of this compound involves the chlorination of its corresponding hydroxy precursor, 1,7-naphthyridin-6(7H)-one (which exists in tautomeric equilibrium with 1,7-naphthyridin-6-ol). This transformation is reliably achieved using standard chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

The use of POCl₃ is a well-established method for converting hydroxylated nitrogen heterocycles (such as pyridones and quinolones) into their chloro-derivatives.[6] The reaction proceeds via the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Chlorination

Causality: This protocol is adapted from a validated procedure for a similar heterocyclic system.[6] The choice of POCl₃ as both reagent and solvent is common for these reactions as it drives the reaction to completion. The inclusion of a high-boiling tertiary amine base like N,N-dimethylaniline can be used to scavenge the HCl byproduct, though it is often not strictly necessary. The aqueous work-up with a base (e.g., NaHCO₃ or NH₄OH) is critical to neutralize the highly acidic reaction mixture and quench any remaining POCl₃.

-

Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a calcium chloride drying tube.

-

Reaction: To the flask, add 1,7-naphthyridin-6(7H)-one (1.0 eq). Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) via syringe.

-

Heating: Heat the reaction mixture to reflux (approx. 105 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice in a separate beaker. Caution: This is a highly exothermic and vigorous reaction.

-

Neutralization: Slowly neutralize the acidic aqueous solution by adding a saturated solution of sodium bicarbonate or concentrated ammonium hydroxide until the pH is ~8.

-

Extraction: Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.

Chemical Reactivity and Derivatization

The synthetic utility of this compound is defined by the reactivity of the C-Cl bond. The electron-deficient nature of the naphthyridine ring system activates the C-6 position for nucleophilic attack, making the chlorine an excellent leaving group. This enables functionalization through two primary classes of reactions: Nucleophilic Aromatic Substitution (SₙAr) and Palladium-Catalyzed Cross-Coupling.

Caption: Key reactivity pathways for this compound.

Nucleophilic Aromatic Substitution (SₙAr)

SₙAr reactions are a cornerstone of heteroaromatic chemistry.[7] The mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the chloride leaving group to restore aromaticity.[8] The presence of the two ring nitrogens provides powerful resonance stabilization for this negative charge, making the reaction highly favorable.

Common Nucleophiles:

-

Amines (R-NH₂ or R₂NH): To form C-N bonds, leading to substituted 6-amino-1,7-naphthyridines.

-

Alkoxides (RO⁻) and Phenoxides (ArO⁻): To form C-O bonds, yielding ethers.

-

Thiolates (RS⁻): To form C-S bonds, yielding thioethers.

Palladium-Catalyzed Cross-Coupling Reactions

While SₙAr is effective for certain nucleophiles, palladium-catalyzed cross-coupling reactions offer a broader scope for forming C-C and C-N bonds with exceptional functional group tolerance.[9]

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the C-6 position of the naphthyridine and various aryl or vinyl boronic acids or esters.[10]

-

Mechanism Insight: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst into the C-Cl bond, followed by transmetalation with the activated boronic acid species and reductive elimination to yield the coupled product and regenerate the catalyst.[11]

-

Protocol Considerations: Chloro-heterocycles are less reactive than their bromo or iodo counterparts. Therefore, successful Suzuki couplings often require more electron-rich, sterically bulky phosphine ligands (e.g., SPhos, XPhos) and stronger bases (e.g., K₃PO₄, Cs₂CO₃) to facilitate the rate-limiting oxidative addition step.

For the synthesis of aryl amines, the Buchwald-Hartwig amination is often more versatile and general than the SₙAr reaction.[12] It allows for the coupling of a wide range of primary and secondary amines, including those that are poor nucleophiles.

-

Mechanism Insight: Similar to the Suzuki coupling, the reaction proceeds via an oxidative addition, but the subsequent steps involve coordination of the amine, deprotonation by the base to form an amido complex, and reductive elimination to form the C-N bond.[13]

-

Protocol Considerations: A typical catalyst system consists of a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a specialized phosphine ligand (e.g., BINAP, Xantphos). A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) is required to deprotonate the amine in the catalytic cycle.

Applications in Drug Discovery

This compound serves as a key intermediate in the synthesis of complex molecules targeted for various therapeutic areas. Its utility lies in its ability to act as a scaffold upon which diverse functionalities can be installed at the C-6 position. This allows for the systematic exploration of the chemical space around the naphthyridine core to optimize potency, selectivity, and pharmacokinetic properties. For example, related naphthyridine scaffolds are potent inhibitors of HIV-1 integrase, and functionalization at key positions is critical for activity.[14] The ability to easily introduce different aryl or amino groups via the chloro-intermediate makes it an invaluable tool in such discovery efforts.

Safety and Handling

-

Hazard Profile: While a specific Safety Data Sheet (SDS) for this compound is not available, related chloro-heterocyclic compounds are typically classified as harmful if swallowed, and can cause skin and serious eye irritation.

-

Handling Precautions: Handle in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a strategically important building block for chemical synthesis and drug discovery. While detailed characterization of the parent compound itself is limited, its chemical behavior can be confidently predicted from established principles of heterocyclic chemistry and data from closely related analogs. Its true value is realized through the reactivity of its C-6 chloro-substituent, which provides a reliable and versatile anchor point for diversification. A thorough understanding of its synthesis and its reactivity in SₙAr and palladium-catalyzed cross-coupling reactions empowers researchers to efficiently generate novel molecular architectures based on the privileged 1,7-naphthyridine scaffold.

References

-

One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs. Chemical Reviews and Letters. 2025. Available from: [Link]

-

Synthesis and in vitro Biological Evaluation of 6-chloro dibenzo[c,f][15][16]naphthyridine. International Journal of Advanced Scientific Research and Management. Available from: [Link]

-

Martínez-Alonso, M. et al. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules. 2021. Available from: [Link]

-

Chemsrc. 6-Chloro-2,7-naphthyridin-1(2H)-one | CAS#:1260663-93-1. Available from: [Link]

-

Pharmaffiliates. CAS No : 1196151-85-5 | Product Name : 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine. Available from: [Link]

-

American Chemical Society. 1,6-Naphthyridine. 2021. Available from: [Link]

-

Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry. 2024. Available from: [Link]

-

Khan, F.N. et al. Chemo-selective Suzuki-Miyaura reactions: Synthesis of highly substituted[4][17]-naphthyridines. Journal of the Saudi Chemical Society. 2017. Available from: [Link]

-

W. W. Paudler, T. J. Kress. 1,6- and 1,7-naphthyridines III . 13 C-NMR analysis of some hydroxy derivatives. Journal of Heterocyclic Chemistry. 2008. Available from: [Link]

-

Smith, J.A. et al. Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry. 2008. Available from: [Link]

-

Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. 2018. Available from: [Link]

-

Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. ResearchGate. Available from: [Link]

-

Nabati, M. et al. Antimicrobial Activity of Naphthyridine Derivatives. MDPI. 2024. Available from: [Link]

-

Stevens, E. nucleophilic aromatic substitutions. YouTube. 2019. Available from: [Link]

-

Zhuang, L. et al. Design and Synthesis of 8-Hydroxy-[4][17]Naphthyridines as Novel Inhibitors of HIV-1 Integrase in Vitro and in Infected Cells. Journal of Medicinal Chemistry. 2003. Available from: [Link]

-

Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. 2025. Available from: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

-

Guedes, G.P. et al. Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. MDPI. 2022. Available from: [Link]

-

Martínez-Alonso, M. et al. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. MDPI. 2021. Available from: [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. 2023. Available from: [Link]

-

An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine. ResearchGate. Available from: [Link]

-

Dalal Institute. Aromatic Nucleophilic Substitution. Available from: [Link]

-

Wikipedia. Nucleophilic aromatic substitution. Available from: [Link]

-

Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated. The Royal Society of Chemistry. 2019. Available from: [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

-

Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. NIH. Available from: [Link]

-

Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

Sources

- 1. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. acs.org [acs.org]

- 3. mdpi.com [mdpi.com]

- 4. 6-CHLORO-1,7-NAPHTHYRIDIN-2(1H)-ONE | 93493-68-6 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. ijasrm.com [ijasrm.com]

- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. Yoneda Labs [yonedalabs.com]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. chemrevlett.com [chemrevlett.com]

- 16. pharmaffiliates.com [pharmaffiliates.com]

- 17. 6-Chloro-1,5-naphthyridine-4-oxo-3-carboxylic acid ethyl ester,66093-16-1-Amadis Chemical [amadischem.com]

An In-depth Technical Guide to the Solubility of 6-Chloro-1,7-naphthyridine in Common Organic Solvents

Abstract

6-Chloro-1,7-naphthyridine is a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. Its utility in synthesis, formulation, and biological screening is fundamentally governed by its solubility profile. This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in a range of common organic solvents. Recognizing the scarcity of published quantitative data for this specific isomer, this document emphasizes a first-principles approach, detailing the critical physicochemical properties that influence solubility and providing a robust, field-proven experimental protocol for its systematic determination. This guide is intended to empower researchers, chemists, and drug development professionals to generate reliable, application-specific solubility data, thereby accelerating research and development timelines.

Introduction: The Significance of Naphthyridines and the Imperative of Solubility

The naphthyridine framework, a family of six possible isomers of diazanaphthalene, represents a "privileged structure" in medicinal chemistry.[1] These scaffolds are prevalent in molecules targeting a wide array of biological receptors and have been investigated for applications ranging from novel therapeutics to organic luminescence materials.[2] The specific isomer, this compound, offers a unique electronic and steric profile, making it a valuable building block for creating diverse chemical libraries.

Solubility is a cornerstone physicochemical property that dictates the viability of a compound throughout the entire research and development lifecycle.[3] In chemical synthesis, solvent selection is critical for controlling reaction kinetics, yield, and purity. For biological assays, a compound must be fully dissolved in a compatible vehicle, often Dimethyl Sulfoxide (DMSO), to ensure accurate and reproducible results.[4] Most critically, in drug development, poor aqueous and lipid solubility can severely limit a candidate's bioavailability, hindering its therapeutic potential.[4][5] Therefore, a comprehensive understanding of the solubility of this compound is not merely academic; it is a prerequisite for its effective application.

Physicochemical Profile of this compound

While extensive experimental data for this compound is not publicly available, its molecular structure provides critical insights into its expected solubility behavior.

-

Structure: A bicyclic aromatic system containing two nitrogen atoms and a chlorine substituent.

-

Molecular Formula: C₈H₅ClN₂

-

Molecular Weight: 164.60 g/mol

-

Polarity: The presence of two electronegative nitrogen atoms introduces polar character and the capacity to act as hydrogen bond acceptors. The chloro-substituent further enhances the molecule's polarity and dipole moment.

-

Solubility Prediction: Based on the "like dissolves like" principle, this compound is expected to exhibit greater solubility in polar organic solvents compared to nonpolar hydrocarbon solvents. Its solubility is likely to be highest in polar aprotic solvents such as DMSO and Dimethylformamide (DMF), which can effectively solvate the molecule without competing for hydrogen bond donation. Solubility in polar protic solvents like methanol and ethanol is also expected to be significant. In contrast, poor solubility is anticipated in nonpolar solvents such as hexanes or toluene.

Systematic Protocol for Experimental Solubility Determination

The most reliable method for determining the thermodynamic solubility of a compound is the Shake-Flask Method .[6] This equilibrium-based approach ensures that the solution is genuinely saturated, providing a definitive solubility value under specific conditions. The following protocol is a self-validating system designed for accuracy and reproducibility.

Materials and Equipment

-

This compound (solid, high purity)

-

Panel of organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

2 mL glass vials with screw caps

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Calibrated pipettes

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and appropriate glassware for standard preparation

Experimental Workflow Diagram

The following diagram outlines the logical flow of the solubility determination protocol.

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Methodology

-

Preparation of Slurry:

-

Rationale: Adding a surplus of the solid compound ensures that the resulting solution reaches its maximum saturation point at a given temperature.

-

Procedure: Accurately weigh approximately 2-5 mg of this compound into a 2 mL glass vial. Add a precise volume (e.g., 1.0 mL) of the chosen organic solvent.

-

-

Equilibration:

-

Rationale: Dissolution is a time-dependent process. A sufficient equilibration period (typically 24-48 hours) is necessary to ensure the system has reached thermodynamic equilibrium.[4] Constant agitation prevents the formation of a static, highly concentrated layer of solvent near the solid material.

-

Procedure: Tightly seal the vial and place it in a shaking incubator set to a constant temperature (e.g., 25 °C). Allow the mixture to agitate for 24 to 48 hours. After this period, visually inspect the vial to confirm that undissolved solid material is still present.

-

-

Phase Separation and Sampling:

-

Rationale: It is critical to separate the saturated liquid phase from the undissolved solid without altering the equilibrium (e.g., by temperature change). Centrifugation followed by filtration is a robust method to achieve this.

-

Procedure: Remove the vial from the shaker and immediately centrifuge at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid. Carefully withdraw an aliquot of the clear supernatant using a pipette. For final clarification, pass the supernatant through a 0.22 µm syringe filter into a clean analysis vial.

-

-

Quantification via HPLC:

-

Rationale: HPLC with UV detection is a highly specific and sensitive method for quantifying the concentration of an analyte in solution. A calibration curve is essential for converting the instrumental response (peak area) into a concentration value.

-

Procedure: a. Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Analyze these standards by HPLC and create a calibration curve by plotting the detector response (peak area) against concentration. b. Sample Analysis: Dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of the calibration curve. c. Calculation: Analyze the diluted sample by HPLC. Use the peak area and the calibration curve equation to determine the concentration in the diluted sample. Back-calculate the original concentration in the undiluted supernatant to determine the solubility.

-

Data Presentation

All experimentally determined solubility data should be compiled into a structured table for clear comparison and interpretation. It is crucial to report the temperature at which the measurements were made.

Table 1: Solubility of this compound in Common Organic Solvents at 25 °C (Template)

| Solvent Class | Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Polar Protic | Methanol | Experimental | Experimental |

| Ethanol | Experimental | Experimental | |

| Isopropanol | Experimental | Experimental | |

| Polar Aprotic | Acetonitrile | Experimental | Experimental |

| Acetone | Experimental | Experimental | |

| Tetrahydrofuran (THF) | Experimental | Experimental | |

| Dimethylformamide (DMF) | Experimental | Experimental | |

| Dimethyl Sulfoxide (DMSO) | Experimental | Experimental | |

| Nonpolar | Toluene | Experimental | Experimental |

| Hexanes | Experimental | Experimental | |

| Other | Dichloromethane (DCM) | Experimental | Experimental |

| Ethyl Acetate | Experimental | Experimental |

Note: Values in this table are placeholders and must be determined experimentally using the protocol described in Section 3.

Safety and Handling

When handling this compound and organic solvents, researchers must adhere to strict safety protocols. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[7] Consult the Safety Data Sheet (SDS) for this compound and each solvent before beginning work to understand specific hazards and handling requirements.[8][9]

Conclusion

While published solubility data for this compound is scarce, a systematic and rigorous experimental approach can provide the crucial information needed by researchers and developers. The shake-flask method detailed in this guide represents the gold standard for determining thermodynamic solubility, yielding reliable and reproducible data. By understanding the physicochemical drivers of solubility and implementing this robust protocol, scientists can effectively characterize this important heterocyclic compound, enabling its successful application in synthesis, biological screening, and formulation development.

References

-

Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. (2022). National Institutes of Health (NIH). [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. [Link]

-

Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.). ResearchGate. [Link]

-

Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. (2025). Royal Society of Chemistry. [Link]

-

1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (n.d.). MDPI. [Link]

Sources

- 1. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03301B [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. fishersci.com [fishersci.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

The 1,7-Naphthyridine Scaffold: A Privileged Core in Modern Drug Discovery

A Senior Application Scientist's In-depth Technical Guide to Known Biological Activities

For researchers, medicinal chemists, and drug development professionals, the identification of privileged scaffolds – molecular frameworks that can provide ligands for more than one biological target – is a cornerstone of efficient drug discovery. The 1,7-naphthyridine core, a bicyclic heteroaromatic system composed of two fused pyridine rings, has emerged as one such scaffold, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive technical overview of the key pharmacological properties associated with the 1,7-naphthyridine nucleus, offering insights into its mechanism of action, structure-activity relationships (SAR), and the experimental methodologies used in its evaluation.

Introduction to the 1,7-Naphthyridine Scaffold: Physicochemical Properties and Synthetic Accessibility

The 1,7-naphthyridine scaffold is one of ten possible isomers of naphthyridine, distinguished by the positions of its two nitrogen atoms. This specific arrangement imparts a unique electronic distribution and three-dimensional shape, influencing its ability to interact with diverse biological targets. Compared to its well-studied 1,8-isomer, the 1,7-naphthyridine core possesses distinct physicochemical properties that can be advantageous in drug design.

| Property | 1,7-Naphthyridine | 1,8-Naphthyridine |

| Molecular Formula | C₈H₆N₂ | C₈H₆N₂ |

| Molecular Weight | 130.15 g/mol | 130.15 g/mol |

| Melting Point | 61-64 °C | 98-99 °C |

| logP (Octanol/Water) | 1.1 | 1.5 |

| Water Solubility | Soluble | Data not readily available |

Table 1: Comparative Physicochemical Properties of 1,7- and 1,8-Naphthyridine Scaffolds.[1]

The lower melting point and logP of the 1,7-isomer suggest a less lipophilic and potentially more soluble character, which can be a desirable trait for optimizing pharmacokinetic profiles.

The synthesis of the 1,7-naphthyridine core can be achieved through various established routes, often tailored to the desired substitution pattern. A common strategy involves the construction of a substituted pyridine ring onto a pre-existing pyridine.

Representative Synthetic Protocol: Microwave-Assisted Synthesis of 1,7-Naphthyridines

This protocol outlines a microwave-assisted approach for the synthesis of the 1,7-naphthyridine core, highlighting a green chemistry approach.[2]

Step 1: Cyclization to form 6-amino-8-bromo-1,7-naphthyridine

-

Treat 2-cyano-3-pyridylacetonitrile with hydrogen bromide to induce cyclization.

-

The reaction yields 6-amino-8-bromo-1,7-naphthyridine.

Step 2: Conversion to 6,8-dihydrazino-1,7-naphthyridine

-

React 6-amino-8-bromo-1,7-naphthyridine with hydrazine hydrate.

-

This substitution reaction forms 6,8-dihydrazino-1,7-naphthyridine.

Step 3: Oxidation to 1,7-naphthyridine

-

Dissolve 6,8-dihydrazino-1,7-naphthyridine (4.2 mmoles) in a mixture of acetic acid (8 ml) and water (16 ml).

-

Slowly add this solution to a hot 10% copper sulfate solution (80 ml).

-

Boil the mixture for 3 minutes in a microwave oven.

-

Make the solution strongly alkaline with a 20% sodium hydroxide solution.

-

Perform a continuous ether extraction for 48 hours.

-

Dry the ethereal solution over anhydrous sodium sulfate and evaporate the solvent to yield 1,7-naphthyridine.[2]

Anticancer Activity: Targeting Key Oncogenic Pathways

The 1,7-naphthyridine scaffold has demonstrated significant potential in the development of novel anticancer agents. Its derivatives have been shown to target various components of cancer cell signaling and proliferation machinery.

Kinase Inhibition: A Prominent Mechanism of Action

A primary mode of anticancer activity for 1,7-naphthyridine derivatives is the inhibition of protein kinases, enzymes that play a crucial role in cell growth, differentiation, and survival.

Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A) is a lipid kinase implicated in the regulation of the tumor suppressor p53.[3] 1,7-Naphthyridine-based compounds have been identified as potent and selective inhibitors of PIP4K2A.[4][5][6]

Key Structure-Activity Relationship Insights for PIP4K2A Inhibitors:

-

A hydrogen bond between the nitrogen at position 7 of the naphthyridine ring and the backbone nitrogen of Val199 in the kinase hinge region is crucial for binding.[4]

-

A π-π T-stacking interaction between the terminal naphthyridine ring and the side chain of Phe200 contributes to binding affinity.[4]

-

Substituents at the 4-position of the naphthyridine core significantly influence activity, with variations in aryl and heteroaryl groups leading to a range of potencies.[4]

The following table summarizes the inhibitory activity of representative 1,7-naphthyridine derivatives against various kinases.

| Compound ID | Target Kinase | IC₅₀ (nM) | Assay Method |

| BAY-091 | PIP4K2A | 2.9 | ADP-Glo Assay |

| BAY-297 | PIP4K2A | 1.8 | ADP-Glo Assay |

| Compound 26c | c-Met | 8.7 | Kinase Assay |

| Naphthyridine 1-oxide derivative | p38α MAP Kinase | <10 | Kinase Assay |

| Naphthyridone derivative | KDM5A | 25 | Biochemical Assay |

| Naphthyridine derivative | FGFR1, FGFR2, FGFR3, FGFR4 | <10 | Enzymatic Assay |

Table 2: Kinase Inhibitory Activity of Selected 1,7-Naphthyridine Derivatives.[4]

Son of Sevenless 1 (SOS1) is a guanine nucleotide exchange factor that activates KRAS, a key proto-oncogene frequently mutated in human cancers. A novel series of 1,7-naphthyridine derivatives have been developed as potent SOS1 inhibitors.[7] The lead compound, HH0043, demonstrated significant antitumor efficacy in a xenograft mouse model of human lung cancer.[7] The adoption of the 1,7-naphthyridine scaffold was a strategic move to lower the lipophilicity and basicity of an earlier quinoline-based series, thereby improving the pharmacokinetic properties.[7]

WNT Signaling Pathway Inhibition

The Wnt signaling pathway is a critical regulator of cell fate and proliferation, and its dysregulation is a hallmark of many cancers. The natural product Bisleuconothine A, a 1,7-naphthyridine alkaloid, has been shown to exert its anticancer effects by inhibiting the WNT signaling pathway, leading to G0/G1 cell cycle arrest in colon cancer cells.[7]

Experimental Protocol: MTT Assay for Cytotoxicity Evaluation

This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing the cytotoxic effects of compounds on cancer cell lines.[4]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the 1,7-naphthyridine derivatives and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the culture medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a key driver of numerous diseases, including autoimmune disorders and certain cancers. The 1,7-naphthyridine scaffold has yielded potent anti-inflammatory agents through the inhibition of key inflammatory mediators.

p38 MAP Kinase Inhibition

p38 mitogen-activated protein (MAP) kinases are a class of enzymes that play a central role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α). A series of 1,7-naphthyridine 1-oxides have been developed as highly potent and selective inhibitors of p38α MAP kinase.[5]

Key Structure-Activity Relationship Insights for p38 MAP Kinase Inhibitors:

-

The N-oxide oxygen is essential for the inhibitory activity and is a key determinant of selectivity against other kinases.[5]

These compounds have demonstrated in vivo efficacy in animal models of inflammation, significantly reducing TNF-α levels and showing therapeutic effects in a rat model of adjuvant arthritis.[5]

Phosphodiesterase 4 (PDE4) Inhibition

Phosphodiesterase 4 (PDE4) is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a second messenger that plays a crucial role in regulating inflammation. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the production of inflammatory mediators. A 1,7-naphthyridine derivative, 4-[8-(3-nitrophenyl)-[4][8]naphthyridin-6-yl]benzoic acid (NVP), has been identified as a selective inhibitor of the PDE4D isoform.[2] The crystal structures of PDE4A, PDE4B, and PDE4D in complex with NVP have provided valuable insights into the structural basis for its selectivity.[2]

Experimental Protocol: p38α MAP Kinase Inhibition Assay

This protocol describes a typical in vitro assay to determine the inhibitory activity of 1,7-naphthyridine derivatives against p38α MAP kinase.

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing p38α MAP kinase, a specific substrate (e.g., myelin basic protein), and ATP in a suitable buffer.

-

Compound Addition: Add varying concentrations of the 1,7-naphthyridine test compounds to the wells.

-

Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate the plate at 30°C for a specified time (e.g., 30 minutes).

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody-based ELISA or a radiometric assay using [γ-³²P]ATP.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Other Reported Biological Activities

While the anticancer and anti-inflammatory properties of the 1,7-naphthyridine scaffold are the most extensively studied, derivatives have also shown promise in other therapeutic areas.

-

Antiviral Activity: The broader naphthyridine class has been reported to exhibit antiviral activity against a range of viruses, including HIV, HCMV, HSV, HPV, and HCV.[9] While specific data for 1,7-naphthyridine derivatives is less abundant, the scaffold's potential in this area warrants further investigation.

-

Antibacterial Activity: Although the 1,8-naphthyridine isomer is more famously associated with antibacterial agents like nalidixic acid, the general antimicrobial potential of naphthyridines suggests that 1,7-naphthyridine derivatives could also be explored for this purpose.[8][10][11][12]

-

Neurological and Psychotropic Effects: Naturally occurring naphthyridine alkaloids have been reported to possess neurological and psychotropic activities.[7] This suggests that the 1,7-naphthyridine scaffold could serve as a template for the development of novel agents targeting the central nervous system.

Conclusion and Future Perspectives

The 1,7-naphthyridine scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its synthetic tractability and the diverse range of biological activities exhibited by its derivatives make it a highly attractive starting point for the development of new therapeutics. The well-documented anticancer and anti-inflammatory potential, driven by the inhibition of key targets such as PIP4K2A, SOS1, p38 MAP kinase, and PDE4, highlights the scaffold's versatility.

Future research in this area will likely focus on:

-

Exploring Untapped Therapeutic Areas: A more systematic investigation of the antiviral, antibacterial, and CNS activities of 1,7-naphthyridine derivatives is warranted.

-

Structure-Based Drug Design: The increasing availability of crystal structures of 1,7-naphthyridine derivatives in complex with their biological targets will facilitate more rational, structure-based drug design efforts to improve potency and selectivity.

-

Optimization of Pharmacokinetic Properties: Continued efforts to fine-tune the physicochemical properties of 1,7-naphthyridine derivatives will be crucial for developing drug candidates with favorable absorption, distribution, metabolism, and excretion (ADME) profiles.

References

- BenchChem. (2025).

-

PubMed. (n.d.). Naphthyridines with Antiviral Activity - A Review. Retrieved from [Link]

-

PubMed Central. (n.d.). Biological Activity of Naturally Derived Naphthyridines. Retrieved from [Link]

-

PubMed. (n.d.). 1,7-Naphthyridine 1-oxides as novel potent and selective inhibitors of p38 mitogen activated protein kinase. Retrieved from [Link]

-

PubMed. (n.d.). Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. Retrieved from [Link]

-

PubMed Central. (n.d.). Antimicrobial Activity of Naphthyridine Derivatives. Retrieved from [Link]

- BenchChem. (2025). A Comparative Study of 1,7-Naphthyridine and 1,8-Naphthyridine Scaffolds in Drug Discovery.

-

PubMed Central. (n.d.). Structures of the four subfamilies of phosphodiesterase-4 provide insight into the selectivity of their inhibitors. Retrieved from [Link]

-

ASM Journals. (n.d.). Antiviral Properties of a Series of 1,6-Naphthyridine and 7,8-Dihydroisoquinoline Derivatives Exhibiting Potent Activity against Human Cytomegalovirus. Retrieved from [Link]

- PUBDB. (2021). Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A.

-

MDPI. (n.d.). Antimicrobial Activity of Naphthyridine Derivatives. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Lead Identification of Novel Naphthyridine Derivatives as Potent SOS1 Inhibitors. Retrieved from [Link]

-

MDPI. (n.d.). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Antimicrobial Activity of Naphthyridine Derivatives. Retrieved from [Link]

- International Journal of Chemical and Physical Sciences. (2014). Efficient and Eco-friendly Synthesis of 1,7-Naphthyridines.

-

ResearchGate. (n.d.). (PDF) Naphthyridines with Antiviral Activity - A Review. Retrieved from [Link]

-

PubMed. (n.d.). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ijcps.org [ijcps.org]

- 3. journals.asm.org [journals.asm.org]

- 4. bib-pubdb1.desy.de [bib-pubdb1.desy.de]

- 5. Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lead Identification of Novel Naphthyridine Derivatives as Potent SOS1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Naphthyridines with Antiviral Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scilit.com [scilit.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to 6-Chloro-1,7-naphthyridine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword

The naphthyridine scaffold, a class of bicyclic heterocyclic compounds composed of two fused pyridine rings, has emerged as a "privileged structure" in medicinal chemistry. The six possible isomers of naphthyridine, distinguished by the arrangement of their nitrogen atoms, each offer a unique three-dimensional presentation of functionalities, leading to a diverse range of biological activities.[1] Among these, the 1,7-naphthyridine core has garnered significant interest for its presence in molecules with potential therapeutic applications, including anticancer and antimicrobial agents. This guide provides a comprehensive technical overview of a key derivative, 6-Chloro-1,7-naphthyridine, focusing on its chemical synthesis, physicochemical properties, and its emerging role as a valuable building block in the development of novel therapeutics.

Core Compound Identification

IUPAC Name: this compound

Chemical Abstracts Service (CAS) Number: 1309379-17-6[2]

Molecular Formula: C₈H₅ClN₂

Molecular Weight: 164.60 g/mol

Chemical Structure:

Canonical SMILES: C1=CC2=C(C=NC=C2)N=C1Cl

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis and drug design. While extensive experimental data for this specific molecule is not widely published, we can infer some properties based on related structures and general principles of physical organic chemistry.

| Property | Value | Source/Justification |

| Physical State | Likely a solid at room temperature. | Naphthyridine and its simple derivatives are typically solids. |

| Melting Point | Not available. | Expected to be significantly higher than the parent 1,7-naphthyridine due to the chloro-substituent. |

| Boiling Point | Not available. | Expected to be elevated compared to the parent heterocycle. |

| Solubility | Sparingly soluble in water, soluble in common organic solvents like dichloromethane, chloroform, and methanol. | The aromatic and chlorinated nature suggests limited aqueous solubility but good solubility in organic media. |

| pKa | Not available. | The pyridine nitrogens are basic, but their basicity is reduced by the electron-withdrawing nature of the fused aromatic system and the chloro group. |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is not commonly detailed in the literature as a final product but rather as a key intermediate. The most logical and frequently employed synthetic strategy for introducing a chloro-substituent onto a naphthyridine ring is through the chlorination of its corresponding hydroxy precursor, in this case, 1,7-naphthyridin-6-ol (also known as 6-hydroxy-1,7-naphthyridine).

Synthesis of the Precursor: 1,7-Naphthyridin-6-ol

Caption: General workflow for the synthesis of the 1,7-naphthyridin-6-ol precursor.

Experimental Protocol (Hypothetical, based on related syntheses):

-

Starting Material Selection: A suitable starting material would be a 3-aminopyridine derivative with a side chain at the 4-position that can participate in a cyclization reaction to form the second pyridine ring. For instance, a derivative of 4-methyl-3-aminopyridine could be a viable starting point.

-

Cyclization: The substituted 3-aminopyridine is reacted with a reagent that provides the remaining carbon atoms for the new ring. This is often achieved through condensation reactions with dicarbonyl compounds or their equivalents, followed by acid- or base-catalyzed cyclization.

-

Work-up and Purification: After the reaction is complete, the mixture is neutralized, and the crude product is extracted with an appropriate organic solvent. The product is then purified using techniques such as recrystallization or column chromatography to yield pure 1,7-naphthyridin-6-ol.

Chlorination of 1,7-Naphthyridin-6-ol

The conversion of the hydroxy-naphthyridine to the chloro-derivative is a standard transformation in heterocyclic chemistry. The use of a strong chlorinating agent like phosphoryl oxychloride (POCl₃) is a well-established and effective method.[3]

Caption: Chlorination of the hydroxy precursor to yield this compound.

Detailed Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, 1,7-naphthyridin-6-ol is suspended in an excess of phosphoryl oxychloride (POCl₃). The reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

-

Heating: The reaction mixture is heated to reflux (approximately 105 °C) and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Upon completion, the reaction mixture is cooled to room temperature, and the excess POCl₃ is carefully quenched by slowly adding the mixture to crushed ice with vigorous stirring. This step should be performed in a well-ventilated fume hood due to the exothermic and hazardous nature of the reaction.

-

Neutralization and Extraction: The acidic aqueous solution is then carefully neutralized with a base, such as sodium bicarbonate or ammonium hydroxide, until a precipitate forms. The solid product is collected by filtration, or if it remains in solution, it is extracted with an organic solvent like dichloromethane or ethyl acetate.

-

Purification: The crude this compound is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the final product in high purity.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of standard spectroscopic techniques. While a complete, published dataset for this specific molecule is elusive, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the five aromatic protons on the naphthyridine core. The chemical shifts of these protons will be influenced by the positions of the nitrogen atoms and the electron-withdrawing chloro group. Protons on the pyridine ring containing the chlorine will likely be shifted downfield.

-

¹³C NMR: The carbon NMR spectrum will display eight signals corresponding to the eight carbon atoms of the naphthyridine skeleton. The carbon atom attached to the chlorine will exhibit a characteristic chemical shift, and its signal may show reduced intensity due to the absence of directly attached protons.

-

-

Mass Spectrometry (MS):

-

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound. A characteristic isotopic pattern for a chlorine-containing compound (an M+2 peak with approximately one-third the intensity of the M⁺ peak) will be observed, confirming the presence of a single chlorine atom.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum will exhibit characteristic absorption bands for C=C and C=N stretching vibrations within the aromatic rings. The C-Cl stretching vibration will also be present, typically in the fingerprint region of the spectrum.

-

Applications in Drug Development

The 1,7-naphthyridine scaffold is a component of several biologically active molecules, and the introduction of a chlorine atom can significantly modulate a compound's pharmacological properties. Chlorine can influence factors such as metabolic stability, lipophilicity, and binding interactions with biological targets.

As a Key Intermediate in the Synthesis of Bioactive Molecules

This compound serves as a versatile intermediate for the synthesis of more complex molecules. The chlorine atom acts as a good leaving group, allowing for its displacement by various nucleophiles in nucleophilic aromatic substitution (SₙAr) reactions. This enables the introduction of a wide range of functional groups at the 6-position, facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs.

Caption: Synthetic utility of this compound in generating diverse derivatives.

Potential as an Antibacterial Agent

Numerous studies have highlighted the antibacterial potential of naphthyridine derivatives. The introduction of a chloro substituent has been shown in some cases to enhance the antibacterial activity of heterocyclic compounds.[3] While specific studies on this compound are limited, it is a promising scaffold for the development of new antibacterial agents, potentially acting through mechanisms such as DNA gyrase inhibition, similar to other quinolone and naphthyridine-based antibiotics.

Potential as an Anticancer Agent

The naphthyridine core is also found in several compounds with demonstrated anticancer activity. These molecules can exert their effects through various mechanisms, including the inhibition of topoisomerases, kinases, or by intercalating with DNA. The chloro-substituent on the 1,7-naphthyridine ring could play a crucial role in the binding of such molecules to their biological targets, making this compound an attractive starting point for the design of novel anticancer drugs.[4]

Conclusion and Future Perspectives

This compound is a synthetically accessible and versatile building block with significant potential in drug discovery and development. Its straightforward preparation from the corresponding hydroxy-naphthyridine and the reactivity of its chloro-substituent make it an ideal platform for the generation of diverse chemical libraries. The established biological activities of the broader naphthyridine class, particularly in the areas of infectious diseases and oncology, provide a strong rationale for the further investigation of this compound and its derivatives. Future research should focus on the development of scalable synthetic routes, a thorough characterization of its physicochemical and pharmacological properties, and the exploration of its potential as a lead scaffold for the discovery of next-generation therapeutics.

References

-

Synthesis and in vitro Biological Evaluation of 6-chloro dibenzo[c,f][5][6]naphthyridine. International Journal of Advanced Scientific Research and Management. Available at: [Link]

-

and hydroxy-l,7=naphthyridine derivatives. RSC Publishing. Available at: [Link]

-

Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. National Institutes of Health. Available at: [Link]

-

1, 6- and 1, 7-naphthyridines. IV. Synthesis of hydroxycarboxamide derivatives. Chemsrc. Available at: [Link]

-

One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as a recyclable catalyst. Journal of the Iranian Chemical Society. Available at: [Link]

-

Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. ACS Publications. Available at: [Link]

-

Electronic supplementary information. The Royal Society of Chemistry. Available at: [Link]

-

Synthesis of 8-hydroxy-1,6-naphthyridine subtypes 14–17. Reagents and... ResearchGate. Available at: [Link]

-

Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica. Available at: [Link]

-

Biological Activity of Naturally Derived Naphthyridines. National Institutes of Health. Available at: [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Available at: [Link]

-

Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents. PubMed. Available at: [Link]

-

Naphthyridine Derivatives Induce Programmed Cell Death in Naegleria fowleri. MDPI. Available at: [Link]

-

1,6- and 1,7-naphthyridines III . 13 C-NMR analysis of some hydroxy derivatives. ResearchGate. Available at: [Link]

-

6-Chloro-2,7-naphthyridin-1(2H)-one. Chemsrc. Available at: [Link]

-

1,7-Naphthyridine. PubChem. Available at: [Link]

-

Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. ResearchGate. Available at: [Link]

-

Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry. Available at: [Link]

-

Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Infrared (GC-IR) Analyses of the Chloro-1- n-pentyl-3-(1-naphthoyl)-Indoles: Regioisomeric Cannabinoids. PubMed. Available at: [Link]

Sources

- 1. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1309379-17-6|this compound|BLD Pharm [bldpharm.com]

- 3. ijasrm.com [ijasrm.com]

- 4. Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 6-chloro-1,2,3,4-tetrahydro-1,8-naphthyridine | 1784871-53-9 [sigmaaldrich.com]

- 6. chemrevlett.com [chemrevlett.com]

A Technical Guide to Sourcing 6-Chloro-1,7-naphthyridine for Research and Development

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 6-Chloro-1,7-naphthyridine

This compound is a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a member of the naphthyridine family—bicyclic systems containing two pyridine rings—it serves as a crucial building block for the synthesis of more complex molecules. The strategic placement of the chlorine atom provides a reactive handle for nucleophilic substitution and cross-coupling reactions, enabling the introduction of diverse functional groups to build libraries of potential therapeutic agents. Its structural motif is found in molecules targeting a range of biological pathways, making a reliable supply of high-purity this compound a critical prerequisite for successful research and development campaigns.

This guide provides a comprehensive framework for navigating the commercial landscape of this compound, from identifying and qualifying suppliers to implementing robust internal quality control and handling procedures.

Part 1: Identifying and Evaluating Commercial Suppliers

Sourcing high-quality chemical reagents is the foundation of reproducible and reliable scientific research. The market for specialized building blocks like this compound consists of a mix of large-scale manufacturers and smaller, specialized suppliers.

Known Commercial Suppliers

A survey of the market indicates that this compound (CAS No. 1309379-17-6) is available from several fine chemical suppliers who specialize in reagents for research and development. Two such suppliers are:

-

AK Scientific, Inc. (AKSci): A supplier of fine chemicals and advanced intermediates based in Union City, California.[1][2]

-

BLD Pharmatech Ltd. (BLD Pharm): A global supplier of research chemicals and reagents with operations in China and other regions.[3]

It is important for researchers to note that while the topic specifies CAS 55052-33-0, current supplier listings for this compound predominantly cite CAS 1309379-17-6 .[2][3] Researchers should use this latter CAS number when searching supplier databases and always confirm the structure and specifications.

Supplier Qualification: A Data-Driven Approach

Selecting a supplier should not be based on price alone. A thorough evaluation is necessary to ensure the quality and consistency of the material, which directly impacts experimental outcomes.

Table 1: Key Supplier Evaluation Criteria

| Criteria | Key Performance Indicators (KPIs) | Rationale |

| Product Quality & Purity | - Stated purity (e.g., >95%, >98%). - Availability of batch-specific Certificate of Analysis (CoA). - Access to analytical data (NMR, HPLC, LC-MS).[3] | Ensures the material meets the structural and purity requirements for the intended synthetic route, minimizing reaction failures and side products. |

| Documentation & Transparency | - Comprehensive Safety Data Sheet (SDS). - Detailed, batch-specific CoA.[4] - Clear communication on country of origin and manufacturing site. | Provides critical safety information and a transparent record of the material's quality, which is essential for traceability and regulatory compliance.[5][6] |

| Consistency & Reliability | - Batch-to-batch consistency in purity and appearance. - Reliable stock levels and lead times. - Positive reviews or established reputation in the scientific community. | Minimizes variability in experimental results over the course of a long-term project.[5] |

| Technical Support | - Access to qualified chemists for technical inquiries. - Responsiveness to questions regarding specifications or analytical data. | Provides a crucial resource for troubleshooting issues related to material quality or handling. |

Part 2: The Certificate of Analysis (CoA) - A Critical Quality Document

The Certificate of Analysis is the single most important document for verifying the quality of a specific batch of a chemical.[4][7] It is not a generic specification sheet but a detailed report of the actual analytical results for the lot being purchased.

Deconstructing the CoA

A comprehensive CoA should contain the following key sections:

-

Product Identification: Product name, catalog number, CAS number, molecular formula, and molecular weight.[8]

-

Batch/Lot Number: A unique identifier that links the product directly to the specific manufacturing run and its corresponding analytical data.[4]

-

Date of Analysis: Indicates when the quality control tests were performed.

-

Analytical Test Results: This is the core of the CoA. It should list each test performed, the acceptance specifications, and the actual measured result for the batch.[6] For this compound, critical tests include:

-

Identity Confirmation: Typically confirmed by ¹H NMR and/or Mass Spectrometry (MS) to ensure the chemical structure is correct.

-

Purity Assessment: Most commonly determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), expressed as a percentage area.

-

-

Physical Properties: Appearance (e.g., white to off-white solid), melting point, and solubility.

-

Approval Signature: Signed by an authorized quality assurance representative, certifying the accuracy of the data.[6]

Part 3: Procurement and Internal Quality Control Workflow

A systematic approach to procurement and internal verification ensures that only high-quality material enters the laboratory workflow.

Step-by-Step Procurement and QC Protocol

-

Supplier Screening:

-

Identify 2-3 potential suppliers based on catalog availability and reputation.

-

Request a sample CoA for this compound from each supplier to compare the level of detail and the analytical methods used.[5]

-

-

Initial Purchase:

-

Place a small initial order from the chosen supplier.

-

Upon receipt, immediately quarantine the material pending internal QC.

-

-

Incoming Quality Control (Mandatory):

-

Visual Inspection: Confirm the physical appearance matches the description on the CoA.

-

Documentation Review: Ensure the batch number on the container matches the CoA.[8]

-

Analytical Verification: Perform at least one in-house analytical test to verify identity and purity. A ¹H NMR spectrum is highly recommended as it provides a unique fingerprint for the molecule and can reveal the presence of impurities. Comparing this spectrum to literature values or the supplier's data is a robust verification method.

-

-

Material Release:

-

If the internal QC results align with the supplier's CoA, release the material for laboratory use.

-

Log the supplier, batch number, internal QC data, and date of release in a laboratory chemical inventory system. This ensures full traceability.[4]

-

Part 4: Safe Handling and Storage

Proper handling and storage are paramount to maintaining the integrity of this compound and ensuring laboratory safety. As a chlorinated heterocyclic compound, it requires specific precautions.

Laboratory Handling Protocol

-

Personal Protective Equipment (PPE): Always handle the compound inside a certified chemical fume hood. Wear standard PPE, including a lab coat, safety glasses, and nitrile gloves.

-

Dispensing: Use dedicated spatulas and weighing vessels. Avoid creating dust. If the material is hygroscopic or sensitive, dispense it under a stream of inert gas (e.g., argon or nitrogen).

-

Spill Management: In case of a spill, contain the material with an inert absorbent (e.g., vermiculite or sand) and dispose of it as hazardous chemical waste according to institutional guidelines.

Storage Conditions

-

Temperature: Store in a cool, dry place. Long-term storage in a refrigerator (+4°C) is often recommended. Always allow the container to warm to room temperature before opening to prevent moisture condensation.

-

Atmosphere: For long-term storage, it is best practice to store the material under an inert atmosphere (argon or nitrogen) to protect against slow degradation from atmospheric moisture and oxygen.

-

Container: Keep the compound in its original, tightly sealed container.

Conclusion

Sourcing this compound for high-stakes research and drug development demands a rigorous, quality-focused approach. Success is not merely dependent on acquiring the chemical but on ensuring its identity, purity, and consistency through diligent supplier evaluation, meticulous interpretation of analytical documents, and robust in-house verification. By adopting the workflows and protocols outlined in this guide, researchers can mitigate risks associated with reagent quality, enhance the reproducibility of their experiments, and build a solid foundation for their scientific discoveries.

References

-

Lab Manager. (2025). How to Read a Chemical Certificate of Analysis (COA). Available at: [Link]

-

Advent Chembio Pvt. Ltd. (n.d.). What is Certificate of Analysis (CoA) in Chemistry? Available at: [Link]

-

PureSynth. (2025). Quality Control Standards Every Fine Chemical Supplier Must Follow. Available at: [Link]

-

ReAgent. (2023). Quality Control In Chemical Manufacturing For Life Sciences. Available at: [Link]

-

Sanudo. (n.d.). Ensuring Chemical Purity in Industrial Applications. Available at: [Link]

-

Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Available at: [Link]

-

ContractLaboratory.com. (2024). Certificate of Analysis (COA): Understanding Its Importance and Key Components. Available at: [Link]

-

Bluewell Peptides. (2025). How to Read a Certificate of Analysis (COA). Available at: [Link]

-

CK Peptides. (2026). How to Read a Certificate of Analysis (CoA). Available at: [Link]

-

ResearchGate. (n.d.). Analytical Quality Control Information System for Chemical Reagents and High-Purity Materials. Available at: [Link]

-

PASL. (n.d.). 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine. Available at: [Link]

Sources

- 1. Home - AK Scientific [aksci.com]

- 2. 1309379-17-6 this compound AKSci 9281DX [aksci.com]

- 3. 1309379-17-6|this compound|BLD Pharm [bldpharm.com]

- 4. What is Certificate of Analysis (CoA) in Chemistry? | Advent [adventchembio.com]

- 5. pure-synth.com [pure-synth.com]

- 6. contractlaboratory.com [contractlaboratory.com]

- 7. alliancechemical.com [alliancechemical.com]

- 8. bluewellpeptides.com [bluewellpeptides.com]

Review of 1,7-naphthyridine chemistry and applications

An In-depth Technical Guide to the Chemistry and Applications of 1,7-Naphthyridine

Introduction: The Ascendance of a Privileged Scaffold

In the landscape of heterocyclic chemistry, the naphthyridine framework, a bicyclic system comprising two fused pyridine rings, stands out for its profound impact on medicinal chemistry and materials science.[1][2] Among the six possible isomers, 1,7-naphthyridine has emerged as a particularly "privileged" structure.[3][4] Its unique arrangement of nitrogen atoms imparts a distinct electronic profile and three-dimensional geometry, making it a versatile scaffold for the design of highly specific and potent bioactive molecules and functional materials.[3][5]

The inherent π-deficiency and capacity for diverse functionalization have established 1,7-naphthyridine derivatives as potent kinase inhibitors, anti-inflammatory agents, and valuable components in organic electronics.[3][4][5][6] This guide offers a comprehensive exploration of the 1,7-naphthyridine core, delving into its fundamental physicochemical properties, core synthetic strategies, reactivity profile, and key applications. It is designed for researchers, scientists, and drug development professionals seeking to leverage this remarkable scaffold in their work.

Core Attributes: Physicochemical and Electronic Properties

Understanding the intrinsic properties of the 1,7-naphthyridine core is fundamental to predicting its behavior and designing synthetic strategies. The parent compound, 1,7-naphthyridine (C₈H₆N₂), is a planar, crystalline solid soluble in water and common organic solvents.[7][8]

The defining feature of the 1,7-naphthyridine system is its electron-deficient (π-deficient) nature.[3] The two electronegative nitrogen atoms exert a strong inductive effect, withdrawing electron density from the carbocyclic rings. This has two primary consequences for its chemical reactivity:

-

Resistance to Electrophilic Aromatic Substitution: The electron-poor character of the rings deactivates them towards classic electrophilic attack, which typically requires electron-rich systems.[3]

-

Activation towards Nucleophilic Aromatic Substitution (SNA_r_): Conversely, the core is highly susceptible to attack by nucleophiles, particularly at positions ortho or para to the ring nitrogens (e.g., C6 and C8), especially when a suitable leaving group is present.[3]

These electronic characteristics distinguish 1,7-naphthyridine from other isomers and are the cornerstone of its synthetic utility.

Comparative Physicochemical Data

To provide context for researchers familiar with related scaffolds, the following table compares key properties of 1,7-naphthyridine with the more commonly known 1,8-naphthyridine isomer. The subtle change in nitrogen placement significantly alters properties like melting point and lipophilicity (logP), which can have profound effects on the pharmacokinetic profile of drug candidates.[1]

| Property | 1,7-Naphthyridine | 1,8-Naphthyridine | Reference |

| Molecular Formula | C₈H₆N₂ | C₈H₆N₂ | [1] |

| Molecular Weight | 130.15 g/mol | 130.15 g/mol | [1] |

| Melting Point | 61-64 °C | 98-99 °C | [1] |

| logP (Octanol/Water) | 1.1 | 1.5 | [1] |

| Water Solubility | Soluble | Data not readily available | [1] |

Constructing the Core: Key Synthetic Strategies

The synthesis of the 1,7-naphthyridine scaffold has evolved from classical condensation reactions to modern, highly efficient catalytic methods. The choice of strategy is dictated by the desired substitution pattern, scalability, and tolerance to various functional groups.

The Friedländer Annulation: A Foundational Approach

The Friedländer synthesis is a robust and widely employed method for constructing naphthyridine rings.[4] The reaction involves the base- or acid-catalyzed condensation of a 2-aminopyridine-3-carbaldehyde (or ketone) with a carbonyl compound possessing a reactive α-methylene group, followed by a cyclodehydration cascade.[9][10]

Causality in Experimental Design: The choice of catalyst (acid or base) is critical and depends on the specific substrates. Bases, like potassium hydroxide or sodium ethoxide, deprotonate the α-methylene compound to form a reactive enolate, which initiates the condensation. This is often preferred for simple, unactivated methylene compounds. The subsequent cyclization and dehydration are driven by the formation of the stable aromatic naphthyridine ring.

Caption: Workflow of the Friedländer Annulation for 1,7-Naphthyridine Synthesis.

Experimental Protocol: Generalized Friedländer Synthesis [4]

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve the α-methylene carbonyl compound (1.0 equivalent) in a suitable solvent (e.g., ethanol or DMF).

-

Base Addition: Add a base catalyst, such as potassium hydroxide or sodium ethoxide (1.1 - 2.0 equivalents), to the solution and stir until a homogenous mixture is achieved.

-

Substrate Addition: Add the 2-aminopyridine-3-carbaldehyde derivative (1.0 equivalent) to the reaction mixture.

-

Reaction Execution: Heat the mixture to reflux (typically 80-120 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 4 to 24 hours.

-

Work-up: Upon completion, cool the reaction to room temperature. Neutralize the mixture with an appropriate acid (e.g., acetic acid or dilute HCl).

-

Extraction: Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel or recrystallization to yield the desired 1,7-naphthyridine.

Modern Approaches: Silver-Catalyzed Synthesis

Recent advancements have focused on developing milder and more versatile synthetic routes. Silver-catalyzed strategies, for instance, enable the construction of highly functionalized and fused polycyclic 1,7-naphthyridine derivatives under mild conditions, showcasing high diastereoselectivity and tolerance for a wide array of functional groups.[5][11] These methods often proceed via a one-pot protocol, enhancing operational simplicity and efficiency.[5]

Causality in Experimental Design: Silver catalysts, such as silver triflate (AgOTf), act as potent Lewis acids that activate ortho-alkynyl aldehyde scaffolds towards nucleophilic attack from an amine. This initiates a cascade of intramolecular cyclization and rearrangement events, guided by the catalyst, to stereoselectively form the complex naphthyridine core. The mildness of the conditions preserves sensitive functional groups that might not survive the harsh conditions of classical methods.

Caption: One-pot silver-catalyzed synthesis of fused 1,7-naphthyridine derivatives.

Reactivity and Functionalization: Building Molecular Complexity

The true power of the 1,7-naphthyridine scaffold lies in its capacity for targeted functionalization. Modern cross-coupling reactions are instrumental in elaborating the core structure to optimize biological activity or material properties.

The Suzuki Cross-Coupling Reaction